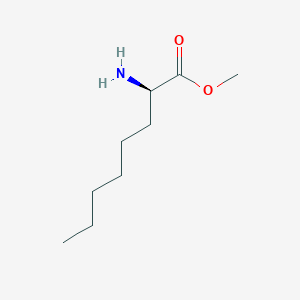

(R)-Methyl 2-aminooctanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

methyl (2R)-2-aminooctanoate |

InChI |

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |

InChI Key |

YIXVJEQKTFRTBW-MRVPVSSYSA-N |

Isomeric SMILES |

CCCCCC[C@H](C(=O)OC)N |

Canonical SMILES |

CCCCCCC(C(=O)OC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Methyl 2 Aminooctanoate

Chemical Synthesis Approaches

The preparation of (R)-Methyl 2-aminooctanoate can be broadly categorized into two main strategies: the direct esterification of the parent amino acid, 2-aminooctanoic acid, and the enantioselective construction of the chiral center.

Esterification Reactions of 2-Aminooctanoic Acid

The direct esterification of 2-aminooctanoic acid with methanol (B129727) presents a straightforward route to the target methyl ester. However, the zwitterionic nature of amino acids necessitates the use of specific catalytic systems to facilitate the reaction.

The Fischer-Speier esterification is a classic and widely employed method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. nih.gov For amino acids, this process requires protonation of the carboxylate group to overcome its deactivation by the adjacent ammonium (B1175870) group.

Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common catalysts. nlc-bnc.ca The reaction is typically performed by dissolving or suspending the 2-aminooctanoic acid in a large excess of methanol, which serves as both the reactant and the solvent, followed by the addition of the acid catalyst. nih.gov The equilibrium of the reaction is driven towards the product side by the large excess of methanol and sometimes by the removal of water. nih.gov The reaction mixture is usually heated to reflux to achieve a reasonable reaction rate. The resulting product is the methyl ester hydrochloride salt, from which the free ester can be obtained by neutralization.

A more convenient and milder alternative to traditional mineral acids is the use of trimethylchlorosilane (TMSCl) in methanol. ethz.ch This system has been shown to be effective for the preparation of various amino acid methyl esters in good to excellent yields at room temperature. ethz.ch The TMSCl reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. This method offers the advantage of being operationally simpler and avoiding the handling of corrosive mineral acids directly. ethz.ch

| Catalyst System | General Conditions | Product Form | Key Advantages |

| H₂SO₄/MeOH | Reflux in excess methanol | Hydrochloride salt | Inexpensive, well-established |

| HCl/MeOH | Gaseous HCl bubbled through methanol or reflux | Hydrochloride salt | Inexpensive, well-established |

| TMSCl/MeOH | Room temperature in methanol | Hydrochloride salt | Mild conditions, operational simplicity |

The use of thionyl chloride (SOCl₂) in an alcohol is a highly efficient method for the preparation of amino acid esters. harvard.edunih.gov When 2-aminooctanoic acid is treated with thionyl chloride in methanol, the reaction proceeds smoothly to yield methyl 2-aminooctanoate hydrochloride.

The reaction mechanism involves the initial reaction of thionyl chloride with methanol to form methyl chlorosulfite and HCl. The HCl generated in situ protonates the amino acid. The key step is the conversion of the carboxylic acid to an acyl chloride intermediate, which is then rapidly esterified by methanol. researchgate.net The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, driving the reaction to completion. mdpi.com A typical procedure involves the slow addition of thionyl chloride to a suspension of the amino acid in cold methanol, followed by refluxing the mixture until the reaction is complete. harvard.edu This method is known for its high yields and the clean formation of the ester hydrochloride. nih.gov

| Reagent | Solvent | Temperature | Product | Byproducts |

| Thionyl Chloride (SOCl₂) | Methanol | 0 °C to reflux | Methyl 2-aminooctanoate hydrochloride | SO₂, HCl |

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov The esterification of N-protected amino acids has been successfully achieved using a planetary ball mill under solvent-free conditions. nih.gov

For the synthesis of (R)-Methyl 2-aminooctanoate, a similar approach could be envisioned, likely requiring initial N-protection of the 2-aminooctanoic acid. The N-protected amino acid, a solid, would be milled with a suitable solid base and a source of the methyl group. This method can lead to reduced reaction times, higher yields, and simplified work-up procedures compared to conventional methods. nih.gov While specific studies on the mechanochemical esterification of 2-aminooctanoic acid are not widely reported, the general success with other amino acids suggests its potential applicability.

| Reaction Type | Equipment | Conditions | Advantages |

| Mechanochemical Esterification | Ball Mill | Solvent-free, room temperature | Reduced reaction time, high yield, simplified work-up |

Enantioselective Synthesis Strategies for (R)-Methyl 2-Aminooctanoate

To achieve the desired (R)-enantiomer with high optical purity, enantioselective synthetic methods are employed. These strategies typically involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a carbon-carbon bond-forming reaction.

A powerful strategy for the asymmetric synthesis of α-amino acids is the alkylation of chiral enolates derived from glycine (B1666218). In this approach, a chiral auxiliary is attached to glycine to form a Schiff base or an amide, which then directs the stereoselective alkylation of the α-carbon.

One well-established method involves the use of a chiral Ni(II) complex of a Schiff base formed between glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). researchgate.net The planar structure of the Ni(II) complex provides a rigid framework that exposes one face of the glycine α-carbon to electrophilic attack while shielding the other. Deprotonation with a strong base, such as sodium ethoxide, generates a nucleophilic enolate, which can then be alkylated with an appropriate electrophile. For the synthesis of (R)-Methyl 2-aminooctanoate, the alkylating agent would be a hexyl halide, such as 1-iodohexane (B118524) or 1-bromohexane. The diastereoselectivity of the alkylation is typically high. After the alkylation step, the chiral auxiliary and the metal are removed by acidic hydrolysis, yielding the desired α-amino acid with high enantiomeric excess. Subsequent esterification, as described in the previous sections, would provide the final product, (R)-Methyl 2-aminooctanoate.

The alkylation of chiral derivatives of β-alanine can also be employed, although this would lead to β-amino acids. However, the principles of using chiral auxiliaries to direct the alkylation of dianions are similar. For instance, the dianion of a β-keto ester can be alkylated, and analogous strategies can be applied to β-amino systems. rsc.org

| Chiral System | Alkylating Agent | Key Steps | Outcome |

| Ni(II) complex of Glycine-BPB Schiff base | Hexyl halide (e.g., 1-iodohexane) | 1. Deprotonation to form chiral enolate. 2. Diastereoselective alkylation. 3. Hydrolysis to remove auxiliary. 4. Esterification. | (R)-Methyl 2-aminooctanoate with high enantiomeric excess. |

Continuous-Flow Synthesis with Stereocontrol

Continuous-flow technology presents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater scalability. For the synthesis of chiral molecules like (R)-Methyl 2-aminooctanoate, flow chemistry allows for precise management of temperature, pressure, and residence time, which is crucial for achieving high stereoselectivity. nih.govmdpi.com

While a dedicated continuous-flow synthesis for (R)-Methyl 2-aminooctanoate has not been extensively documented, the principles are well-established through the synthesis of other chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.govunimi.it A potential flow process could involve the telescoping of multiple reaction steps, thereby avoiding the isolation of intermediates. unimi.it For instance, a packed-bed reactor containing an immobilized chiral catalyst could be used for the key stereodetermining step. This could be followed by in-line purification modules, such as liquid-liquid extraction or membrane-based separators, to isolate the product. mdpi.com

The synthesis of β-amino acids from α-amino acids via Arndt-Eistert homologation has been successfully demonstrated in a fully continuous four-step process, highlighting the potential of flow chemistry for complex multi-step syntheses of amino acid derivatives. researchgate.net Such a setup for (R)-Methyl 2-aminooctanoate would not only increase productivity but also ensure consistent product quality with high enantiomeric purity.

Chiral Auxiliary-Based Methods (e.g., pseudoephenamine)

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to direct the formation of a specific stereoisomer. Pseudoephenamine has emerged as a practical and highly effective chiral auxiliary for the asymmetric alkylation of enolates, providing access to enantiomerically enriched α-substituted carboxylic acids, which are direct precursors to compounds like (R)-Methyl 2-aminooctanoate. dicp.ac.cnnih.gov

The general strategy involves the following steps:

Amide Formation: The starting material, octanoic acid, is first coupled with the chiral auxiliary, (1R,2R)-pseudoephenamine, to form the corresponding amide.

Diastereoselective Alkylation: The pseudoephenamine amide is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent reaction of this enolate with an electrophilic aminating agent introduces the amino group at the α-position with high diastereoselectivity. The steric hindrance provided by the pseudoephenamine auxiliary directs the incoming electrophile to a specific face of the enolate. nih.govresearchgate.net

Auxiliary Cleavage: The final step involves the cleavage of the chiral auxiliary, typically through hydrolysis under acidic or basic conditions, to yield the desired (R)-2-aminooctanoic acid with high enantiomeric purity. nih.gov This acid can then be readily esterified with methanol to produce (R)-Methyl 2-aminooctanoate.

This method offers high diastereoselectivities and the products are often crystalline, which facilitates purification. dicp.ac.cnresearchgate.net

Table 1: Key Features of Pseudoephenamine-Based Asymmetric Synthesis

| Step | Description | Key Advantages | Reference |

|---|---|---|---|

| Amide Formation | Coupling of a carboxylic acid with pseudoephenamine. | High yield, straightforward procedure. | researchgate.net |

| Asymmetric Alkylation | Diastereoselective reaction of the amide enolate. | Excellent stereocontrol, applicable to various electrophiles. | dicp.ac.cnnih.gov |

| Auxiliary Removal | Hydrolysis to release the chiral carboxylic acid. | High yields, auxiliary can be recovered. | nih.gov |

Transition Metal-Catalyzed Asymmetric Synthesis (e.g., Chiral Cu(II) complexes, other chiral-at-metal catalysts)

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of α-amino esters. Copper complexes, in particular, have been shown to be effective catalysts for a variety of transformations that lead to chiral amino acid derivatives. acs.orgmdpi.com

One prominent strategy is the copper-catalyzed asymmetric alkylation of α-imino esters. researchgate.netresearchgate.net In this approach, a Schiff base is formed from methyl 2-oxooctanoate and an amine. This α-imino ester is then activated by a chiral copper(I)-phosphine complex, such as one derived from BINAP. The resulting chiral copper(I)-enolate undergoes alkylation with high enantioselectivity. researchgate.net

Another approach involves the copper-catalyzed asymmetric addition of organoboron reagents to N-tert-butanesulfinyl aldimines, which can be precursors to α-amino esters. nih.govnih.gov Furthermore, molybdenum-based catalysts have been developed for the asymmetric amination of α-hydroxy esters, providing another route to N-protected α-amino acid esters. nih.gov These methods are notable for their high efficiency and the ability to create sterically hindered stereocenters with excellent enantiocontrol. dicp.ac.cn

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Syntheses for α-Amino Esters

| Catalyst System | Reaction Type | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Copper(I)/Chiral Phosphine | Asymmetric Alkylation | α-Imino-ester | High enantioselectivity for α,α-disubstituted amino acids. | researchgate.netresearchgate.net |

| Copper(I)/DTBM-SEGPHOS | Nucleophilic Borylation | Aldehydes | Forms optically active α-alkoxyorganoboronate esters. | researchgate.net |

| Molybdenum Complex/Chiral Phosphoric Acid | Asymmetric Amination | α-Hydroxy ester | Direct synthesis of N-protected α-amino esters. | nih.gov |

| Cobalt/Chiral Ligand | Asymmetric aza-Barbier Reaction | Cyclic Imino Ester | Access to α-tertiary amino esters. | dicp.ac.cn |

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous environments, and exhibit remarkable stereospecificity, making them ideal for the production of enantiopure compounds.

Enzymatic Esterification and Transesterification

The final step in the synthesis of (R)-Methyl 2-aminooctanoate is the esterification of the corresponding carboxylic acid. Lipases are a class of enzymes that can efficiently catalyze esterification and transesterification reactions. wur.nl Lipases such as Candida antarctica Lipase (B570770) B (CALB), often used in an immobilized form, and Porcine Pancreatic Lipase (PPL) are well-known for their broad substrate scope and high efficiency in non-aqueous solvents. researchgate.netlongdom.org

The enzymatic esterification of (R)-2-aminooctanoic acid with methanol can be performed in an organic solvent to shift the reaction equilibrium towards the formation of the methyl ester. This method avoids the harsh acidic or basic conditions required for chemical esterification, which could risk racemization of the chiral center. capes.gov.br The use of enzymes ensures a highly selective transformation, preserving the enantiomeric integrity of the product. nih.gov

Amino Acid Dehydrogenase-Catalyzed Reductive Amination for Chiral Amino Acid Production (e.g., D-2-aminooctanoate)

Amino acid dehydrogenases (AADHs) are enzymes that catalyze the reversible reductive amination of α-keto acids to their corresponding α-amino acids, using a nicotinamide (B372718) cofactor such as NADPH. While most naturally occurring AADHs are L-specific, protein engineering has led to the development of highly stereoselective D-amino acid dehydrogenases (D-AADHs).

Specifically, a D-AADH has been created through mutagenesis of meso-diaminopimelate dehydrogenase (DAPDH). This engineered enzyme has demonstrated the ability to produce a range of D-amino acids, including D-2-aminooctanoate (the (R)-enantiomer), from the corresponding α-keto acid, 2-oxooctanoate. The reaction proceeds via the reductive amination of the keto acid with ammonia (B1221849), offering a direct and highly enantioselective one-step synthesis of the target amino acid.

Table 3: Activity of Engineered D-Amino Acid Dehydrogenase (Mutant BC621) for Reductive Amination

| 2-Keto Acid Substrate | Specific Activity (U/mg) | Reference |

|---|---|---|

| 2-Oxooctanoate | 0.29 | rsc.org |

| 2-Oxohexanoate | 0.38 | rsc.org |

| 2-Oxo-4-phenylbutanoate | 0.59 | rsc.org |

| Phenylpyruvate | 0.22 | rsc.org |

Activity was measured for the synthesis of D-amino acids by reductive amination. 1 U = 1 μmol NADP+/min.

Transaminase-Mediated Synthesis and Enantiomeric Enrichment of Chiral Amines (e.g., omega-amino acid transaminases)

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. While ω-TAs typically act on ketones lacking a carboxyl group, protein engineering has expanded their substrate scope to include α-keto acids. mdpi.comasm.org

A transaminase from Chromobacterium violaceum has been successfully used for the biosynthesis of (S)-2-aminooctanoic acid from 2-oxooctanoate with an enantiomeric excess of over 98%. nih.govresearchgate.net Although this produces the opposite enantiomer, it demonstrates the viability of the transaminase approach. By selecting or engineering an (R)-selective ω-transaminase, the synthesis of (R)-2-aminooctanoic acid can be achieved with high stereoselectivity. mdpi.com The challenge often lies in the limited activity of wild-type enzymes towards bulky substrates like 2-oxooctanoate, a hurdle that is being overcome through targeted mutagenesis of the enzyme's active site. asm.orgasm.org

Multi-Enzyme Cascade Systems for Enantiopure Products

The synthesis of (R)-Methyl 2-aminooctanoate via multi-enzyme cascades represents a state-of-the-art approach to green and sustainable chemistry. These intricate systems are designed to mimic metabolic pathways, where a series of enzymes work in concert to convert a simple starting material into a complex, stereochemically defined product. A plausible and highly efficient multi-enzyme cascade for the production of (R)-Methyl 2-aminooctanoate involves the synergistic action of a dehydrogenase and a lipase.

This proposed cascade commences with a prochiral keto-ester, methyl 2-oxooctanoate. The key stereochemical control is exerted by a stereoselective (R)-amino acid dehydrogenase (D-AADH). This enzyme catalyzes the reductive amination of the ketone functionality, using ammonia as the amine source and a nicotinamide cofactor (typically NADPH or NADH) as the reducing equivalent. The high enantioselectivity of the D-AADH ensures the formation of the desired (R)-enantiomer of the amino ester.

To ensure the continuous operation of the dehydrogenase, the oxidized cofactor (NADP⁺ or NAD⁺) must be regenerated. This is achieved by incorporating a cofactor regeneration system into the cascade. A common and effective strategy is to use a second dehydrogenase, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). FDH, for instance, catalyzes the oxidation of formate to carbon dioxide, concomitantly reducing NAD⁺ back to NADH. This integrated regeneration system is crucial for the economic viability of the process, as it allows the expensive cofactor to be used in catalytic amounts.

An alternative, yet equally viable, two-step enzymatic cascade can be envisioned starting from 2-oxooctanoic acid. In the first step, an (R)-amino acid dehydrogenase converts the keto acid into (R)-2-aminooctanoic acid. Subsequently, a lipase, such as Candida antarctica lipase B (CALB), is introduced to catalyze the esterification of the carboxylic acid group with methanol, yielding the final product, (R)-Methyl 2-aminooctanoate. Lipases are well-known for their ability to catalyze esterification reactions in non-aqueous or low-water environments, making them highly compatible with such chemoenzymatic processes. nih.gov

Detailed research findings have highlighted the potential of specific enzymes for such cascades. For instance, an engineered D-amino acid dehydrogenase derived from meso-diaminopimelate dehydrogenase (meso-DAPDH) has shown exceptionally high specific activity towards D-2-aminooctanoate, a close analog of the target molecule. researchgate.netnih.gov This suggests that through rational design and directed evolution, dehydrogenases can be tailored for high efficiency and selectivity towards the specific substrate, methyl 2-oxooctanoate.

The performance of such a multi-enzyme cascade is contingent on several factors, including enzyme loading, substrate concentration, pH, temperature, and the efficiency of the cofactor regeneration system. Optimization of these parameters is critical to achieving high yields and enantiomeric excess.

Below is a table summarizing the key enzymes in the proposed primary cascade and their roles:

| Enzyme | Role in Cascade | Substrate | Product |

| (R)-Amino Acid Dehydrogenase (D-AADH) | Stereoselective reductive amination | Methyl 2-oxooctanoate, NH₃, NADH | (R)-Methyl 2-aminooctanoate, NAD⁺ |

| Formate Dehydrogenase (FDH) | Cofactor regeneration | Formate, NAD⁺ | CO₂, NADH |

The following table presents hypothetical yet representative data for the production of (R)-Methyl 2-aminooctanoate using an optimized multi-enzyme cascade system, based on literature values for similar transformations.

| Parameter | Value |

| Substrate Concentration | 100 mM |

| Enzyme Loading (D-AADH) | 5 g/L |

| Enzyme Loading (FDH) | 5 g/L |

| Cofactor (NADH) Conc. | 1 mM |

| Reaction Time | 24 hours |

| Temperature | 30 °C |

| pH | 8.0 |

| Conversion | >95% |

| Enantiomeric Excess (ee) | >99% (R) |

| Product Titer | ~18 g/L |

The development of such multi-enzyme cascades underscores the power of biocatalysis to access complex chiral molecules with high precision and efficiency. By combining the activities of multiple enzymes in a single reaction vessel, these systems offer a sustainable and economically attractive alternative to traditional chemical synthesis routes for the production of valuable enantiopure compounds like (R)-Methyl 2-aminooctanoate.

Derivatization and Advanced Chemical Transformations of R Methyl 2 Aminooctanoate

N-Functionalization Strategies (e.g., N-arylation of amino acid esters, N-protection schemes)

The nitrogen atom of the primary amine in (R)-Methyl 2-aminooctanoate is a key site for synthetic elaboration. Its nucleophilicity allows for various functionalization reactions, with N-protection being a fundamental and widely employed strategy to manage its reactivity during multi-step syntheses.

N-Protection Schemes: Protecting the amino group is often a necessary first step to prevent unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, and its straightforward removal under mild acidic conditions. total-synthesis.com

The standard procedure for N-Boc protection involves the reaction of the amino acid ester with di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O). jkchemical.com This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF), and a base such as triethylamine (B128534) (TEA) may be added to neutralize the proton abstracted from the amine. jkchemical.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. total-synthesis.com This process leads to the formation of a carbamate, with tert-butanol (B103910) and carbon dioxide as byproducts. total-synthesis.comjkchemical.com

A variety of conditions can be employed for this transformation, highlighting its versatility. For instance, N-Boc protection can be carried out efficiently at room temperature without a solvent, using sulfamic acid as a recyclable catalyst. Furthermore, iodine has been shown to be an effective catalyst for the N-Boc protection of various amines using (Boc)₂O under solvent-free conditions. organic-chemistry.org

Table 1: Selected Reagents and Conditions for N-Boc Protection of Amines

| Reagent System | Conditions | Comments | Source |

|---|---|---|---|

| (Boc)₂O, Triethylamine (TEA), Tetrahydrofuran (THF) | Room Temperature | Standard and common procedure. jkchemical.com | jkchemical.com |

| (Boc)₂O, Iodine (catalytic) | Room Temperature, Solvent-free | Efficient and practical protocol for various amines. organic-chemistry.org | organic-chemistry.org |

| (Boc)₂O, Sulfamic Acid (catalytic) | Room Temperature, Solvent-free | Environmentally benign, uses a recyclable catalyst. | jkchemical.com |

| (Boc)₂O, Sodium Triacetoxyborohydride (STAB) | Room Temperature, CH₂Cl₂ | Used in tandem direct reductive amination/N-Boc protection. nih.gov | nih.gov |

While N-arylation of amino acid esters is a known transformation, specific examples detailing the N-arylation of (R)-Methyl 2-aminooctanoate are not prominently featured in the reviewed literature. However, general methods for N-arylation exist and could be applicable.

Subsequent Ester Modifications and Transesterification Reactions

The methyl ester group of (R)-Methyl 2-aminooctanoate can undergo various transformations, most notably hydrolysis and transesterification. These reactions alter the carboxyl end of the molecule, providing access to other important derivatives.

The synthesis of the parent compound, (R)-Methyl 2-aminooctanoate, is itself an esterification reaction. It is typically prepared from the corresponding amino acid, (2S)-2-aminooctanoic acid, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or trimethylchlorosilane. google.commdpi.com

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, (R)-2-aminooctanoic acid. This is a standard reaction, often carried out under basic conditions (saponification) followed by acidic workup, or under acidic conditions. This conversion is a key step when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. evitachem.com For (R)-Methyl 2-aminooctanoate, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester, (R)-R'-2-aminooctanoate, and methanol. This reaction is useful for introducing different alkyl groups to the ester moiety, which can modify the physical and chemical properties of the molecule. For example, converting the methyl ester to a tert-butyl ester might be desired for certain synthetic strategies. In one instance related to the synthesis of D-p-hydroxyphenylglycine, a methyl ester was generated from the corresponding amino acid using thionyl chloride and subsequently hydrolyzed. nih.gov

Formation of Amides and Other Nitrogen-Containing Derivatives

The primary amine of (R)-Methyl 2-aminooctanoate readily reacts with carboxylic acids and their derivatives to form amides. This is one of the most important transformations, as the resulting N-acylated compounds are precursors to a vast array of complex molecules.

The formation of an amide bond typically involves activating a carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, and then reacting it with the amine. google.com In a relevant synthesis, 7-Methoxycarbonyl-octanoic acid was converted to its acid chloride using thionyl chloride and then reacted with an amine in the presence of triethylamine to form an amide. rug.nl Similarly, lactic acid has been coupled with methyl 2-amino-tetradecanoate, a related amino acid ester, using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling reagent to yield the corresponding amide. ucl.ac.uk These methods are directly applicable to (R)-Methyl 2-aminooctanoate for the synthesis of a wide range of N-acyl derivatives.

The resulting amide from the acylation of (R)-Methyl 2-aminooctanoate can be a key intermediate. For instance, N-acylation is the first step in the construction of more complex heterocyclic systems starting from chiral amino esters.

Incorporation of (R)-Methyl 2-Aminooctanoate into Complex Molecular Architectures (e.g., pyrrolidines, indolizidine analogues)

The chiral backbone of (R)-Methyl 2-aminooctanoate is a valuable synthon for constructing complex, stereochemically defined molecules, including nitrogen-containing heterocycles like pyrrolidines and indolizidine alkaloids. organic-chemistry.orgnih.gov

A notable example is the enantioselective synthesis of (5R,8S,8aS)-8-epi-indolizidine 209B. nih.govbeilstein-journals.org While this synthesis starts with a tert-butyl ester analogue, the methodology demonstrates how the chiral (R)-2-aminooctanoate framework is utilized. The synthesis begins with the acylation of a chiral primary amine with 5-bromopentanoyl chloride, yielding tert-butyl (3R)-[(5-bromopentanoyl)amino]octanoate. beilstein-journals.org This intermediate undergoes a series of transformations to construct the bicyclic indolizidine core.

Table 2: Key Synthetic Steps towards an Indolizidine Analogue

| Step | Starting Material | Reagent(s) | Product | Purpose | Source |

|---|---|---|---|---|---|

| 1 | Chiral amine (−)-15 | 5-bromopentanoyl chloride | tert-butyl (3R)-[(5-bromopentanoyl)amino]octanoate (+)-25 | N-acylation to introduce the second part of the ring system. | beilstein-journals.org |

| 2 | Amide (+)-25 | NaH, Bu₄NI | N-tert-butoxycarbonylmethyl lactam (+)-26 | Intramolecular cyclization to form the pyrrolidinone ring. | nih.gov |

| 3 | Lactam (+)-26 | Lawesson's reagent | Thiolactam (+)-27 | Conversion of the lactam to a thiolactam for further elaboration. | nih.gov |

| 4 | Thiolactam (+)-27 | Ethyl bromoacetate, P(OEt)₃, Et₃N | Enaminone intermediate | Eschenmoser sulfide (B99878) contraction to form a key enaminone. | nih.gov |

| 5 | Bicyclic enaminone (+)-19 | H₂, PtO₂, AcOH | Reduced bicyclic ester (−)-20 | Diastereoselective reduction to set the stereochemistry at C-8 and C-8a. | beilstein-journals.org |

This synthetic sequence highlights how the (R)-aminooctanoate scaffold provides the crucial stereocenter and the n-pentyl side chain at C-5 of the final indolizidine structure. The amine serves as the nucleophile for both the initial acylation and the subsequent cyclization to form the first heterocyclic ring (a pyrrolidinone). Further chemical manipulations then build the second ring to complete the indolizidine skeleton. This demonstrates the power of using simple chiral amino acid esters like (R)-Methyl 2-aminooctanoate as starting materials for the stereocontrolled synthesis of complex natural product analogues. nih.govbeilstein-journals.org

Analytical and Spectroscopic Characterization Techniques for R Methyl 2 Aminooctanoate and Its Derivatives

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for separating (R)-Methyl 2-aminooctanoate from reaction mixtures and for quantifying its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like (R)-Methyl 2-aminooctanoate. uma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to their separation. The choice of CSP and mobile phase is critical for achieving optimal resolution. For instance, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used. Detection is typically achieved using a UV detector. uma.es The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers. nih.gov A reverse-phase chiral HPLC method has been successfully developed for the determination of the (R)-isomer content in (S)-2-aminobutanamide, a key starting material for certain pharmaceuticals, using a CROWNPAK CR (+) column with a perchloric acid solution as the mobile phase. asianpubs.org

Gas Chromatography (GC): Gas chromatography is another vital tool for assessing the purity of (R)-Methyl 2-aminooctanoate. koreascience.kr Due to the low volatility of amino acid esters, derivatization is often necessary to convert them into more volatile compounds suitable for GC analysis. nih.gov A common derivatization strategy involves esterification followed by amidation, for example, creating methyl ester-pentafluoropropionyl (Me-PFP) derivatives. nih.govnih.gov The separation is performed on a capillary column, such as a DB-5MS, and detection is typically carried out using a mass spectrometer (GC-MS), which provides both retention time data for purity assessment and mass spectral data for compound identification. koreascience.krnih.gov

| Technique | Purpose | Typical Stationary Phase | Detector | Key Findings/Applications |

|---|---|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Chiral Stationary Phase (e.g., CROWNPAK CR (+)) | UV, Circular Dichroism | Separates R- and S-enantiomers to quantify purity. uma.esasianpubs.org |

| Gas Chromatography (GC-MS) | Purity Assessment and Identification | DB-5MS or similar | Mass Spectrometer (MS) | Requires derivatization to increase volatility; provides purity and structural information. koreascience.krnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of (R)-Methyl 2-aminooctanoate, providing information about the connectivity and spatial arrangement of atoms. nih.gov

¹H NMR and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of (R)-Methyl 2-aminooctanoate, characteristic signals would include a triplet for the terminal methyl group of the octyl chain, a series of multiplets for the methylene (B1212753) groups, a multiplet for the chiral proton at the C2 position, and a singlet for the methyl ester protons. The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, the chiral C2 carbon, the methyl ester carbon, and the carbons of the octyl chain.

COSY NMR: Correlation SpectroscopY (COSY) is a 2D NMR technique used to identify proton-proton couplings within a molecule. researchgate.net For (R)-Methyl 2-aminooctanoate, a COSY spectrum would show correlations between the proton on C2 and the protons on the adjacent C3 methylene group, as well as between adjacent methylene groups along the octyl chain. This helps to confirm the connectivity of the carbon backbone.

Derivatization with chiral agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used in conjunction with NMR to determine the absolute configuration of amines and amino acid esters. nih.gov The formation of diastereomeric amides results in distinguishable chemical shifts in the ¹H and ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration. rsc.org

| Technique | Information Obtained | Key Applications |

|---|---|---|

| ¹H NMR | Proton environment and connectivity. | Confirmation of functional groups and basic structure. |

| ¹³C NMR | Carbon skeleton. | Identification of all unique carbon atoms. nih.gov |

| COSY NMR | H-H correlations. | Elucidation of the proton coupling network. researchgate.net |

| ¹⁹F NMR (with chiral derivatizing agents) | Diastereomer differentiation. | Determination of absolute configuration and enantiomeric excess. rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry techniques are used to determine the molecular weight of (R)-Methyl 2-aminooctanoate and to gain structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid esters. It typically produces a protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-ToF MS): MALDI-ToF MS is another soft ionization technique that can be used for the analysis of amino acids and their derivatives. nih.gov It is particularly useful for analyzing complex mixtures and can provide information about the composition of oligomers if the amino acid ester is used in polymerization reactions. mdpi.com

Collision-Induced Dissociation (CID) Mass Spectrometry: CID is a tandem mass spectrometry (MS/MS) technique used to fragment ions and obtain structural information. wvu.edu The fragmentation pattern of the protonated (R)-Methyl 2-aminooctanoate ion can help to confirm its structure. Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavages along the alkyl chain. acs.org In-source CID can also be utilized to generate fragment ions for structural analysis. wvu.edu

| Technique | Ionization Method | Information Obtained | Key Findings/Applications |

|---|---|---|---|

| ESI-MS | Soft Ionization (Electrospray) | Molecular Weight ([M+H]⁺) | Accurate mass determination of the parent molecule. |

| MALDI-ToF MS | Soft Ionization (Laser Desorption) | Molecular Weight, Mixture Analysis | Analysis of amino acids and their oligomers. nih.govmdpi.com |

| CID-MS/MS | Tandem MS (Fragmentation) | Structural Fragments | Confirmation of structure through characteristic fragmentation patterns. wvu.edunist.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org To perform this analysis, a suitable single crystal of the compound or a salt derivative is required. mdpi.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. nih.gov This technique provides unambiguous proof of the (R)-configuration at the chiral center and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are sensitive to the stereochemistry of a molecule and are crucial for confirming the enantiomeric identity of (R)-Methyl 2-aminooctanoate.

Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.org The (R)-enantiomer will rotate the light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)), and the magnitude of this rotation is a characteristic physical property known as the specific rotation. pressbooks.publibretexts.org This value can be compared to literature values to confirm the enantiomeric identity of the sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is unique for each enantiomer and can be a powerful tool for assigning the absolute configuration. researchgate.net For amino acid esters, complexation with a reagent like Eu(fod)₃ can induce characteristic CD spectra, where the sign of the Cotton effects can be correlated to the absolute configuration at the α-carbon. nih.gov For L-amino acid esters (which often correspond to the S-configuration), a positive Cotton effect is typically observed around 310 nm and a negative one between 280-290 nm, while the D-isomers (often corresponding to the R-configuration) exhibit mirror-image spectra. nih.gov

| Technique | Principle | Information Obtained | Key Findings/Applications |

|---|---|---|---|

| Optical Rotation | Rotation of plane-polarized light. | Specific rotation ([α]), direction of rotation (+/-). | Confirmation of enantiomeric identity by comparison to known values. wikipedia.orgpressbooks.pub |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. | CD spectrum with characteristic Cotton effects. | Assignment of absolute configuration based on the sign and position of Cotton effects. researchgate.netnih.gov |

Applications of R Methyl 2 Aminooctanoate in Organic Synthesis and Materials Science Research

Role in Asymmetric Catalysis and Chiral Ligand Design

The development of catalysts that can control the stereochemical outcome of a chemical reaction is a cornerstone of modern organic synthesis. Chiral ligands, which coordinate to a metal center, are pivotal in creating such asymmetric catalysts. Amino acids and their derivatives are highly valued precursors for these ligands due to their ready availability in enantiomerically pure forms.

(R)-Methyl 2-aminooctanoate serves as a valuable chiral building block for the synthesis of new ligands. bldpharm.combldpharm.com Its utility stems from the two distinct functional groups—the primary amine and the methyl ester—which can be selectively modified to create bidentate or polydentate ligands. For instance, the amine can be converted into an amide, a sulfonamide, or an imine, while the ester can be reduced to an alcohol or reacted with organometallic reagents. This dual functionality allows for the construction of a wide array of ligand architectures, such as those used in transition metal-catalyzed reactions.

Research in asymmetric catalysis has demonstrated the efficacy of various chiral ligand frameworks in achieving high enantioselectivity. nih.govbeilstein-journals.org While direct use of (R)-Methyl 2-aminooctanoate as a ligand is not extensively documented, its structural motifs are integral to established ligand classes. The design principles involve creating a rigid and well-defined chiral environment around a metal catalyst, which is responsible for differentiating between the two enantiotopic faces of a prochiral substrate. The synthesis of ligands from precursors like (R)-Methyl 2-aminooctanoate allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific transformations, such as asymmetric hydrogenations, alkylations, or conjugate additions. unipd.itnih.gov

A common strategy involves the derivatization of the amino acid into a chiral oxazoline (B21484) or a phosphine-containing ligand. The octyl side chain of (R)-Methyl 2-aminooctanoate can influence the solubility of the resulting metal complex and create a specific steric pocket to enhance enantiocontrol.

Table 1: Potential Ligand Classes Derived from Amino Acid Esters

| Ligand Type | General Structure Motif | Potential Application |

|---|---|---|

| Chiral Oxazolines | A five-membered heterocyclic ring derived from the amino alcohol. | Asymmetric allylic alkylation, hydrosilylation. |

| Amino Amide Ligands | Formed by coupling the amine with a chiral acid or the ester with a chiral amine. | Lewis acid catalysis, conjugate additions. |

Chiral Building Block in the Total Synthesis of Natural Products and Analogues

The total synthesis of complex natural products is a powerful driver of innovation in organic chemistry, often requiring the strategic use of smaller chiral molecules to construct intricate architectures with precise stereochemical control. sci-hub.semdpi.comnih.gov Non-proteinogenic amino acids and their derivatives are particularly useful as they provide a scaffold containing a defined stereocenter that can be elaborated into various cyclic and acyclic systems.

(R)-Methyl 2-aminooctanoate, with its (R)-configured stereocenter and lipophilic side chain, is an ideal starting material for synthesizing natural products that contain similar structural features. Its role as a chiral building block is exemplified in synthetic approaches to alkaloids and other bioactive molecules. imperial.ac.uk For instance, in the enantioselective synthesis of indolizidine alkaloid analogues, a structurally related C8 chiral amine is a key intermediate. beilstein-journals.org The synthesis of (5R,8S,8aS)-(-)-8-epi-indolizidine 209B utilizes a homochiral amine derived from tert-butyl (E)-oct-2-enoate, demonstrating how a C8 chiral fragment dictates the stereochemistry of the final product. beilstein-journals.org The methodology involves converting the chiral precursor through several steps into a key enaminone intermediate, which is then cyclized and further functionalized to yield the target alkaloid. beilstein-journals.org

The use of a building block like (R)-Methyl 2-aminooctanoate allows chemists to introduce a key stereocenter early in a synthetic sequence, avoiding the need for less efficient chiral resolutions or asymmetric reactions at later stages. The octyl chain can be a part of the final molecular framework or can be chemically modified as the synthesis progresses.

Precursor in Advanced Peptide Synthesis Methodologies

Peptide chemistry has evolved beyond the synthesis of natural protein sequences to include the creation of peptidomimetics and peptides containing unnatural amino acids. These modified peptides often exhibit enhanced properties, such as increased stability against enzymatic degradation, improved cell permeability, and unique conformational preferences. nih.gov

(R)-Methyl 2-aminooctanoate is a valuable precursor in this field as it represents a non-proteinogenic α-amino acid. Its incorporation into a peptide sequence can significantly alter the resulting molecule's biological activity and pharmacokinetic profile. The six-carbon side chain introduces a significant lipophilic character, which can enhance membrane association or permeability. Standard methodologies like solid-phase peptide synthesis (SPPS) can be adapted to incorporate such unnatural amino acids into a growing peptide chain. kennesaw.edugoogle.com

Furthermore, research into peptide tertiary amides (PTAs), which include N-alkylated peptides, has shown that these modifications can improve bioavailability. nih.gov (R)-Methyl 2-aminooctanoate can be used in sub-monomer synthesis strategies to create novel oligomers with diverse side chains and backbone structures. In this approach, building blocks like bromo-acids are coupled to a resin, followed by displacement with a primary amine, a role that a derivative of (R)-Methyl 2-aminooctanoate could fulfill to introduce the chiral octyl side chain. nih.gov This allows for the construction of large combinatorial libraries of peptide-like molecules for screening against biological targets.

Utility in Polymer Science and Functional Materials Development

The application of well-defined organic molecules as building blocks for functional materials is a rapidly growing area of research. bldpharm.com (R)-Methyl 2-aminooctanoate is categorized as a material building block for polymer science, indicating its utility in creating advanced materials with specific properties. bldpharm.com

A significant application lies in the development of functional lipids for drug delivery systems, particularly lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA. The efficacy of LNPs depends critically on the composition of the lipids used. Recent research has focused on the discovery of novel amino lipids that can improve LNP performance. researchgate.net These functional lipids often possess a headgroup capable of interacting with the nucleic acid cargo, a biodegradable linker, and lipid tails that facilitate self-assembly and membrane fusion.

The structure of (R)-Methyl 2-aminooctanoate provides a template for the headgroup and tail portion of such a functional lipid. A compelling example is the development of a novel amino lipid (lipid 29) that demonstrated superior performance in mRNA delivery. researchgate.net This lipid features a headgroup with hydrogen-bond-donating N-H protons and an ester linkage, features analogous to the amino and ester groups in (R)-Methyl 2-aminooctanoate. The alkyl chains are crucial for integrating into the lipid bilayer of the nanoparticle. The study highlighted that specific interactions between the lipid's amino headgroup and the mRNA backbone are critical for efficient encapsulation and subsequent protein expression. researchgate.net

(R)-Methyl 2-aminooctanoate can serve as a precursor to synthesize such custom lipids, where its chiral center, amino group, and alkyl chain can be systematically varied to optimize the properties of materials for applications in gene therapy and beyond.

Table 2: Representative Lipid Nanoparticle (LNP) Composition for mRNA Delivery Data based on formulations described in related research. researchgate.net

| Component | Type | Molar % Range | Function |

|---|---|---|---|

| Ionizable Lipid | e.g., Lipid 29 derivative | 45 - 55% | Encapsulates mRNA and facilitates endosomal escape. |

| Structural Lipid | Cholesterol | 35 - 50% | Stabilizes the nanoparticle structure. |

| Helper Lipid | Phospholipid (e.g., DOPE) | 0 - 10% | Aids in membrane fusion and cargo release. |

Emerging Research Directions and Future Perspectives

Development of Novel Green Chemistry Approaches for (R)-Methyl 2-Aminooctanoate Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of chiral compounds like (R)-Methyl 2-aminooctanoate. Research is actively pursuing more environmentally benign and efficient synthetic routes that minimize waste and avoid harsh conditions. A significant focus is on the use of biocatalysis, which employs enzymes to conduct reactions with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. whiterose.ac.uk This approach circumvents the need for heavy metals and harsh reducing agents often used in traditional chemical synthesis. whiterose.ac.uk

Another green strategy involves the use of environmentally friendly solvents. For instance, processes utilizing solvents like ethanol (B145695) or even solvent-free conditions are being explored to reduce the environmental footprint. nih.gov Catalysis, a core principle of green chemistry, is central to these new methods, aiming to improve reaction efficiency and reduce waste by eliminating the need for stoichiometric reagents. whiterose.ac.uk The goal is to develop streamlined, cost-effective, and sustainable manufacturing processes for chiral amines and their derivatives. whiterose.ac.uk

Advancements in Engineered Biocatalytic Systems for Enhanced Efficiency and Selectivity

Biocatalysis offers a powerful and sustainable alternative to conventional chemical methods for producing chiral amines and esters. bohrium.comrsc.org The focus of current research is on engineering enzymes to improve their catalytic performance for industrial applications. researchgate.net Key enzyme classes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) are being optimized through protein engineering techniques. frontiersin.orgnih.gov

Strategies like directed evolution and structure-guided mutagenesis are employed to enhance enzyme properties, including activity, stereoselectivity, stability, and substrate scope. researchgate.netgoogle.com For example, engineered amine dehydrogenases have shown high stereoselectivity (>99% ee) in the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org Similarly, metagenomic imine reductases have been successfully used for the enantioselective synthesis of N-substituted α-amino esters, offering access to both enantiomers with high conversion and excellent stereoselectivity. nih.gov

Immobilization of these biocatalysts onto solid supports is another critical area of advancement. This technique facilitates easier separation of the enzyme from the reaction mixture, enabling its recovery and reuse, which is crucial for developing cost-effective, large-scale industrial processes. bohrium.com

Table 1: Engineered Biocatalysts for Chiral Amine/Ester Synthesis

| Enzyme Class | Engineering Strategy | Key Improvements |

| Transaminases (ATAs) | Directed Evolution | Increased activity, expanded substrate scope, improved stability. bohrium.comrsc.org |

| Imine Reductases (IREDs) | Metagenomic Screening, Directed Evolution | Access to both enantiomers, high conversion and enantioselectivity, broad substrate tolerance. nih.govnih.govmdpi.com |

| Amine Dehydrogenases (AmDHs) | Structure-Guided Mutagenesis, CAST/ISM | Enhanced catalytic efficiency (kcat/Km), high stereoselectivity (>99% ee), improved thermostability. frontiersin.org |

| Lipases | Immobilization | Improved reusability, suitability for continuous flow processes. whiterose.ac.ukrsc.org |

Exploration of New Catalytic Applications Beyond Current Paradigms

Beyond its role as a synthetic intermediate, (R)-Methyl 2-aminooctanoate and related chiral amino esters are being explored for their potential in asymmetric catalysis. These molecules can serve as chiral ligands, auxiliaries, or even organocatalysts to induce stereoselectivity in a variety of chemical transformations. acs.orgmdpi.com

One emerging area is the use of chiral aldehyde catalysis in conjunction with N-unprotected amino acid esters to facilitate asymmetric α-functionalization reactions. frontiersin.orgnih.govnih.gov In these systems, a chiral BINOL-derived aldehyde catalyst can activate the α-C–H bond of the amino ester, enabling reactions like α-allylation with high yield and enantioselectivity. frontiersin.orgnih.gov The amino ester itself becomes a key component of the stereodifferentiating step.

Furthermore, the enantioenriched backbone of these compounds makes them versatile building blocks for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. researchgate.net Research continues to uncover novel transformations where the inherent chirality of amino esters can be leveraged to control the stereochemical outcome of subsequent reactions, thereby expanding their utility in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet industrial demand, the production of (R)-Methyl 2-aminooctanoate is moving from traditional batch processes to more efficient and scalable continuous flow and automated systems. whiterose.ac.uknih.gov Continuous flow chemistry, often performed in microreactors, offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety, and higher productivity. whiterose.ac.uk For biocatalytic processes, flow reactors can be configured as packed-bed reactors containing immobilized enzymes, allowing for continuous production and easy catalyst reuse. whiterose.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult; often requires re-optimization. | Easier; achieved by running the system for longer times ("scaling out"). nih.gov |

| Process Control | Limited; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. whiterose.ac.uk |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. whiterose.ac.uk |

| Efficiency | Lower productivity; includes downtime for setup/cleaning. | Higher productivity; continuous operation. whiterose.ac.ukbohrium.com |

| Reproducibility | Can be variable between batches. | High consistency and reproducibility. geneonline.com |

Innovation in Advanced Spectroscopic and Structural Analysis Techniques for Chiral Compounds

The unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules like (R)-Methyl 2-aminooctanoate is critical. While traditional methods like chiral chromatography are widely used, advanced spectroscopic and structural analysis techniques offer powerful, often non-destructive, alternatives. nih.govacs.org

X-ray Crystallography remains the definitive method for determining the three-dimensional structure and absolute configuration of a molecule. springernature.comnih.gov However, it requires a high-quality single crystal, which can be challenging to obtain. nih.govnih.gov Innovations such as co-crystallization with a known chiral chaperone can help overcome this limitation for non-crystalline samples. nih.gov

Vibrational Circular Dichroism (VCD) has emerged as a robust alternative for determining absolute configuration in solution. americanlaboratory.comspectroscopyeurope.com This technique measures the differential absorption of left and right circularly polarized infrared light. spectroscopyeurope.com By comparing the experimental VCD spectrum to one predicted by ab initio or density functional theory (DFT) calculations, the absolute configuration can be confidently assigned without the need for crystallization. americanlaboratory.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for chiral analysis. While standard NMR is "chirally blind," the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), such as Mosher's acid, converts enantiomers into diastereomeric species that can be distinguished in the NMR spectrum. researchgate.netnih.gov This allows for the rapid determination of enantiomeric composition. nih.gov Multinuclear NMR, particularly using nuclei like ¹⁹F or ³¹P, can further enhance resolution and simplify spectral analysis. nih.govrsc.org

Table 3: Advanced Techniques for Chiral Analysis

| Technique | Principle | Application for (R)-Methyl 2-aminooctanoate | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice. nih.gov | Unambiguous determination of 3D structure and absolute configuration. | "Gold standard" for structural determination. americanlaboratory.com | Requires a high-quality single crystal. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. spectroscopyeurope.com | Determination of absolute configuration in solution. | Applicable to oils and non-crystalline samples; provides conformational information. spectroscopyeurope.com | Requires computational modeling for interpretation. americanlaboratory.com |

| NMR with Chiral Agents | Formation of diastereomeric complexes with distinct NMR signals. researchgate.net | Determination of enantiomeric purity (ee). | Rapid analysis; small sample requirement. nih.gov | Requires a suitable chiral agent; spectral overlap can be an issue. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.